Cas no 229957-07-7 (3,4-Difluorobenzhydrazide)

3,4-Difluorobenzhydrazide structure
3,4-Difluorobenzhydrazide structure
Product Name:3,4-Difluorobenzhydrazide
CAS No:229957-07-7
MF:C7H6F2N2O
MW:172.132148265839
MDL:MFCD00672992
CID:252789
PubChem ID:2736923
Update Time:2025-09-20

3,4-Difluorobenzhydrazide Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,4-difluoro-, hydrazide
    • 3,4-Difluorobenzhydrazide
    • 3,4-difluorobenzohydrazide
    • 3,4-DIFLUOROBENZOIC ACID HYDRAZIDE
    • Benzoic acid, 3,4-difluoro-, hydrazide
    • MFCD00672992
    • 229957-07-7
    • Maybridge1_008691
    • HMS566D01
    • DTXSID60371708
    • SB85921
    • CCG-49285
    • SR-01000638750-1
    • AKOS000157683
    • SCHEMBL1128282
    • A816467
    • 3,4-bis(fluoranyl)benzohydrazide
    • 3,4-DIFLUOROBENZOICACIDHYDRAZIDE
    • CS-0312780
    • FT-0614276
    • AD-2033
    • 3, 4-difluorobenzohydrazide
    • 3,4-difluorobenzene-1-carbohydrazide
    • ALBB-030997
    • SY362479
    • DB-031475
    • MDL: MFCD00672992
    • Inchi: 1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
    • InChI Key: ILZMPXWYANDHDC-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C(NN)=O)=C1)F

Computed Properties

  • Exact Mass: 172.04500
  • Monoisotopic Mass: 172.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.1A^2

Experimental Properties

  • Density: 1.372
  • Melting Point: 143-145°C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.53
  • PSA: 55.12000
  • LogP: 1.65950

3,4-Difluorobenzhydrazide Security Information

3,4-Difluorobenzhydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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3,4-Difluorobenzhydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:229957-07-7)3,4-Difluorobenzhydrazide
Order Number:A816467
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):240.0
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Additional information on 3,4-Difluorobenzhydrazide

Introduction to 3,4-Difluorobenzhydrazide (CAS No: 229957-07-7)

3,4-Difluorobenzhydrazide is a fluorinated benzhydrazide derivative with the chemical formula C13H7FN2. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications and structural properties. The presence of fluorine atoms at the 3rd and 4th positions on the benzene ring imparts unique electronic and steric effects, making it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS No: 229957-07-7 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, featuring a hydrazide functional group, makes it a potential candidate for further derivatization and functionalization, enabling the development of novel compounds with tailored biological activities.

In recent years, 3,4-Difluorobenzhydrazide has been extensively studied for its role in medicinal chemistry. The fluorine atoms enhance the lipophilicity and metabolic stability of drug candidates, which is crucial for improving pharmacokinetic profiles. This property has made it a preferred building block in the synthesis of small-molecule inhibitors targeting various therapeutic pathways.

One of the most compelling aspects of 3,4-Difluorobenzhydrazide is its utility in designing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop selective kinase inhibitors that can modulate these pathways effectively. For instance, studies have shown that derivatives of 3,4-Difluorobenzhydrazide exhibit inhibitory activity against specific kinases, making them promising leads for further development.

Furthermore, the fluorinated benzhydrazide core has been explored in the development of antiviral and antibacterial agents. The electron-withdrawing nature of fluorine atoms can enhance binding affinity to biological targets, leading to more potent and selective drug molecules. Recent research has demonstrated that compounds derived from 3,4-Difluorobenzhydrazide show promising activity against resistant strains of bacteria and viruses, highlighting its potential as a scaffold for antimicrobial drugs.

The synthesis of 3,4-Difluorobenzhydrazide typically involves multi-step organic reactions, starting from commercially available precursors such as 3,4-difluorobenzaldehyde. The introduction of the hydrazide group is achieved through nucleophilic addition followed by cyclization steps. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to improve yields and purity. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

From a computational chemistry perspective, 3,4-Difluorobenzhydrazide has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of this compound, aiding in the design of more effective derivatives. These computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict binding affinities and optimize lead compounds before experimental validation.

The pharmacological profile of 3,4-Difluorobenzhydrazide is further enhanced by its ability to undergo bioconjugation reactions. This property allows for the attachment of other functional groups or biomolecules, leading to the development of prodrugs or targeted delivery systems. Such modifications can improve drug solubility, bioavailability, and tissue specificity, thereby enhancing therapeutic efficacy.

In conclusion,3,4-Difluorobenzhydrazide (CAS No: 229957-07-7) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and functional properties. Its role in synthesizing kinase inhibitors,*antiviral agents,*and *antibacterial drugs* underscores its importance in addressing unmet medical needs. As research continues to uncover new applications for this compound,3,*4-difluorobenzhydrazide* is poised to remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:229957-07-7)3,4-Difluorobenzhydrazide
A816467
Purity:99%
Quantity:25g
Price ($):240.0
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